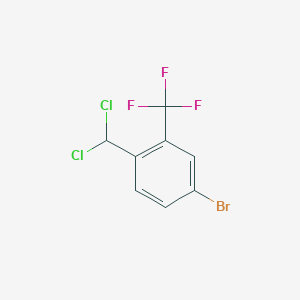

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene

Description

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromo substituent at the 4-position, a dichloromethyl group at the 1-position, and a trifluoromethyl group at the 2-position. Its molecular formula is C₈H₄BrCl₂F₃, with a molecular weight of 332.39 g/mol (calculated). The dichloromethyl and trifluoromethyl groups are strongly electron-withdrawing, rendering the benzene ring highly deactivated. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Propriétés

Formule moléculaire |

C8H4BrCl2F3 |

|---|---|

Poids moléculaire |

307.92 g/mol |

Nom IUPAC |

4-bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H4BrCl2F3/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H |

Clé InChI |

SJYRUAVUKTUEGA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Br)C(F)(F)F)C(Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene typically involves halogenation and halomethylation steps on a suitably substituted benzene ring. The key challenge is the selective introduction of the dichloromethyl group at position 1 and the trifluoromethyl group at position 2, while maintaining the bromine substituent at position 4.

Halogen Exchange and Fluorination Techniques

A notable method involves the fluorination of trichloromethyl-substituted benzene derivatives under controlled conditions using anhydrous hydrogen fluoride (HF) in an autoclave reactor. For example, starting from 4-trichloromethyl-benzotrichloride, treatment with HF at elevated temperature (80–100 °C) and pressure (up to 25 bars) under nitrogen atmosphere results in partial chlorine-to-fluorine substitution, yielding fluorodichloromethyl and trifluoromethyl derivatives including 4-(trifluoromethyl)benzene species.

This fluorination step is critical to introduce the trifluoromethyl group selectively. The reaction mixture is typically cooled, washed with dilute hydrochloric acid and water, and the organic phase is separated and dried. Fractional distillation is then employed to isolate the desired trifluoromethylated products.

Halomethylation and Bromination

The dichloromethyl group introduction can be achieved via halomethylation reactions using reagents such as chlorinating agents or halogen exchange catalysts like antimony pentachloride. For example, 1,3-bis-(difluorochloromethyl)benzene treated with antimony pentachloride under hydrogen chloride pressure at moderate temperature (60 °C) yields various chlorofluoromethyl-benzene derivatives including dichloromethyl-substituted compounds.

Bromination at the 4-position can be performed either before or after the halomethylation steps, depending on the synthetic route and the stability of intermediates.

One-Pot Synthesis Approaches

Patent literature describes one-pot processes for related halogenated benzene derivatives, where halogenation, halomethylation, and reduction steps are combined to improve efficiency and reduce impurities. For instance, a process involving reaction of a halogenated benzoyl chloride with phenetole followed by reduction with sodium borohydride and aluminum chloride under controlled temperature leads to halogenated benzylbenzene derivatives. Although this specifically addresses 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, similar strategies can be adapted for trifluoromethyl and dichloromethyl substituted benzene compounds.

Reaction Conditions and Yields

Purification Techniques

- Fractional Distillation: Employed extensively to separate closely related halogenated aromatic compounds by their boiling points under reduced pressure.

- Washing and Drying: Reaction mixtures are washed with dilute hydrochloric acid and water to remove inorganic byproducts and dried over anhydrous agents.

- Crystallization: Cooling of residues in ethanol or other solvents at sub-zero temperatures (-20 °C to -15 °C) facilitates crystallization of the target compound for isolation.

Analytical Characterization

- Gas Chromatography (GC): Used to analyze reaction mixtures and determine the composition of halogenated products, including percentages of trifluoromethyl and dichloromethyl derivatives.

- Nuclear Magnetic Resonance (NMR): ^19F NMR confirms trifluoromethyl group presence and purity; ^1H NMR provides structural confirmation.

- High-Performance Liquid Chromatography (HPLC): Employed to assess purity of isolated compounds, with values exceeding 95% reported for related halogenated benzene derivatives.

Summary and Outlook

The preparation of this compound involves multi-step halogenation and halomethylation reactions, often under rigorous conditions of temperature and pressure with specialized reagents such as hydrogen fluoride and antimony pentachloride. Fractional distillation and solvent-based crystallization are key purification steps. Advances in one-pot synthesis and solvent optimization have improved yields and minimized impurities in related compounds, suggesting potential for similar improvements in this compound's synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The dichloromethyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield products with different functional groups replacing the bromine atom, while oxidation of the dichloromethyl group may produce corresponding carboxylic acids or aldehydes.

Applications De Recherche Scientifique

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings

Mécanisme D'action

The mechanism of action of 4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine, dichloromethyl, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and potential biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Properties

Activité Biologique

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This compound is characterized by its unique structure, which includes bromine, dichloromethyl, and trifluoromethyl groups that influence its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H3BrCl2F3

- IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, exhibit significant antimicrobial activity. The presence of electronegative halogens enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis or inhibition of growth. In vitro studies have demonstrated varying degrees of effectiveness against different bacterial strains, suggesting a broad spectrum of antimicrobial activity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's binding affinity to target proteins involved in cancer cell proliferation.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, disrupting cellular functions.

- Receptor Modulation : It can bind to receptors on the cell surface, altering signal transduction pathways.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological effects of this compound. Below is a summary table highlighting key findings from various research efforts:

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Studies have indicated potential nephrotoxic effects at high doses, necessitating caution in therapeutic applications. Long-term exposure may lead to adverse health outcomes, including liver and kidney damage.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene?

The compound can be synthesized via bromination of a precursor such as 1-(dichloromethyl)-2-(trifluoromethyl)benzene using bromine (Br₂) or N-bromosuccinimide (NBS). Key conditions include:

- Catalysts : Fe or AlCl₃ to enhance electrophilic substitution .

- Solvents : Anhydrous CCl₄ or MeCN for controlled reactivity .

- Temperature : Reflux (80–100°C) for 12–24 hours to maximize yield .

Purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The dichloromethyl and trifluoromethyl groups create distinct electron density maps .

- NMR : ¹⁹F NMR is critical for distinguishing CF₃ (~-60 ppm) and Cl₂CH (~5 ppm). ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm, coupling patterns) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 325.89) .

Q. What safety precautions are required when handling this compound?

- PPE : Gloves, goggles, and fume hoods due to volatility and halogenated byproducts .

- Waste disposal : Neutralize with 10% NaOH before disposal to mitigate halogenated hydrocarbon hazards .

Advanced Research Questions

Q. How do competing substituents (Br, CF₃, Cl₂CH) influence electrophilic substitution?

The trifluoromethyl (CF₃) group is a strong electron-withdrawing meta-director, while dichloromethyl (Cl₂CH) acts as a weaker electron-withdrawing ortho/para-director. Bromination occurs preferentially at the para position relative to CF₃ due to steric and electronic effects. Computational studies (DFT) show activation energies for bromination at the 4-position are ~15 kcal/mol lower than alternatives .

Q. How to resolve contradictory spectroscopic data in reaction intermediates?

Example: If GC-MS shows a molecular ion but ¹H NMR lacks expected peaks:

- Hypothesis : Rotamers or dynamic effects from Cl₂CH group rotation.

- Solution : Variable-temperature NMR (VT-NMR) at -40°C to slow rotation and resolve splitting .

- Validation : HSQC/HMBC correlations to confirm connectivity .

Q. What strategies improve yield in cross-coupling reactions using this compound?

Q. How to assess environmental stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.